2,3-Difluorothioanisole

Beschreibung

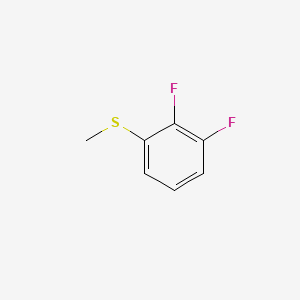

2,3-Difluorothioanisole (C₆H₃F₂SCH₃) is a fluorinated aromatic compound featuring a methylthio (-SCH₃) group and fluorine substituents at the 2- and 3-positions of the benzene ring. Thioanisoles, in general, are sulfur-containing analogs of anisoles, where the oxygen atom in the methoxy (-OCH₃) group is replaced by sulfur. Fluorination at specific positions modulates electronic and steric properties, influencing reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

1,2-difluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHPBLZNIVMRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666693 | |

| Record name | 1,2-Difluoro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130922-38-2 | |

| Record name | 1,2-Difluoro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothioanisole typically involves the introduction of fluorine atoms into a thioanisole framework. One common method is the nucleophilic aromatic substitution reaction where a suitable fluorinating agent is used to replace hydrogen atoms on the aromatic ring with fluorine atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium fluoride (CsF) to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluorothioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfur-containing group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Cesium fluoride (CsF), dimethylformamide (DMF)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: De-fluorinated thioanisole derivatives

Substitution: Various substituted thioanisole derivatives

Wissenschaftliche Forschungsanwendungen

2,3-Difluorothioanisole finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3-Difluorothioanisole involves its interaction with molecular targets through its fluorine and sulfur atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can undergo oxidation or reduction reactions. These interactions and reactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

3,5-Difluorothioanisole

- Structure : Fluorines at 3- and 5-positions (meta to the -SCH₃ group).

- Electronic Effects: The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, altering reactivity in electrophilic substitution reactions. Compared to non-fluorinated thioanisoles, this compound exhibits enhanced fluorescence quantum yield (QY). For example, a 3,5-difluorothioanisole derivative demonstrated a 14.7% increase in QY compared to dimethyl-substituted analogs, attributed to electron-deficient aromatic systems .

- Application : Used in optoelectronic materials due to its fluorescence properties.

2,3-Difluoro-6-nitroanisole (CAS 66684-60-4)

- Structure: Nitro (-NO₂) and methoxy (-OCH₃) groups at positions 6 and 1, respectively, with fluorines at 2 and 3.

- Key Differences: Replacing the -SCH₃ group with -OCH₃ and adding a nitro group significantly alters electronic properties. The nitro group strongly withdraws electrons, making this compound more reactive in reduction or substitution reactions. It is noted for its stability and utility as a synthetic intermediate .

3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)

- Structure : A methoxy-based explosive with three nitro groups and fluorines at 3 and 5.

- Fluorine substitution reduces sensitivity to detonation triggers compared to non-fluorinated analogs like trinitroanisole (TNAN) .

Substitution Pattern and Physicochemical Properties

*Inferred based on structural similarity to 3,5-difluorothioanisole.

Biologische Aktivität

2,3-Difluorothioanisole is a compound of growing interest due to its unique chemical structure and potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, anti-inflammatory effects, and cytotoxicity against cancer cells.

Chemical Structure and Properties

This compound is characterized by the presence of a thioether group and two fluorine atoms positioned at the 2 and 3 positions of the aromatic ring. This unique substitution pattern can influence its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with thioether functionalities have been reported to show potent activity against both Gram-positive and Gram-negative bacteria. A notable example is a compound with an IC50 value of 3.9 μg/mL, effectively inhibiting bacterial growth by over 90% in certain strains. However, some derivatives showed no activity against E. coli at lower concentrations, indicating selective antibacterial properties based on structural variations .

Anti-inflammatory Effects

The anti-inflammatory activity of thioanisole derivatives has been explored through various models. For instance, compounds related to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain thioanisole derivatives possess COX-1 inhibitory activity with IC50 values around 2.8 μM. This suggests potential applications in treating inflammatory conditions by modulating prostaglandin synthesis .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been assessed in several cancer cell lines. Notably, studies indicate that certain derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 μM to 24 μM. These findings suggest that the compound may act synergistically with established chemotherapeutic agents like gefitinib and 5-fluorouracil . The mechanism appears to involve COX inhibition and subsequent apoptotic pathways in cancer cells.

Case Studies

- Antibacterial Evaluation : A study examined a series of thioanisole derivatives for their antibacterial properties using broth microdilution assays. The results indicated that while some compounds were highly effective against specific bacterial strains, others lacked efficacy due to structural resistance mechanisms in bacteria like E. coli .

- Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema demonstrated that certain thioanisole derivatives could reduce inflammation significantly compared to control groups, highlighting their potential as anti-inflammatory agents .

- Cytotoxicity Assessment : Research involving MCF-7 cells showed that several thioanisole derivatives had higher cytotoxicity than traditional chemotherapeutics at comparable concentrations, suggesting a promising avenue for new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.